An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzonitrile
An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data, including its chemical and physical properties, alongside a detailed experimental protocol for its synthesis. Furthermore, this guide explores its applications in drug discovery, highlighting the significance of the fluorinated benzonitrile moiety in medicinal chemistry.
Introduction
2,4-Dichloro-5-fluorobenzonitrile is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of complex molecules. This compound is of particular interest to researchers and professionals in drug development due to the established role of fluorinated aromatics in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Chemical and Physical Properties
The fundamental properties of 2,4-Dichloro-5-fluorobenzonitrile are summarized in the table below, providing a quick reference for laboratory use and chemical assessment.
| Property | Value | Reference(s) |
| CAS Number | 128593-93-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₂Cl₂FN | [1][2][4][5][6] |
| Molecular Weight | 190.00 g/mol | [1][4][5] |
| IUPAC Name | 2,4-dichloro-5-fluorobenzonitrile | [1][5] |
| Melting Point | 41-50 °C | [7] |
| Boiling Point | 170.3 °C at 140 mbar | [4] |
| Appearance | White to cream crystals or powder | [7] |
| Purity | ≥96.0% (GC) | [7] |
Synthesis of 2,4-Dichloro-5-fluorobenzonitrile
The synthesis of 2,4-Dichloro-5-fluorobenzonitrile can be achieved through various methods. One established industrial method is the ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.
Experimental Protocol: Gas-Phase Ammoxidation
This protocol is based on a patented industrial process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.[4]
Objective: To synthesize a mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile from their corresponding toluene precursors via gas-phase ammoxidation, followed by separation.
Materials:
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A mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene
-
Ammonia (NH₃)
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Air
-
Steam (H₂O)
-
Ammoxidation catalyst (e.g., a mixture of metal oxides)
Equipment:
-
Fixed-bed or fluidized-bed reactor
-
Vaporizer
-
Gas flow controllers
-
Condenser
-
Fractional distillation apparatus or crystallizer
Procedure:
-
A gaseous mixture of the dichlorofluorotoluene isomers, ammonia, air, and steam is prepared. The molar ratio of the reactants is typically in the range of dichlorofluorotoluene:ammonia:air:steam = 1:1-3:7.5-15:0-10.[4]
-
The gas mixture is passed through a reactor containing the ammoxidation catalyst.
-
The reaction is carried out at a temperature between 350°C and 550°C.[4]
-
The product gas stream exiting the reactor is cooled in a condenser to liquefy the benzonitrile products and any unreacted starting materials.
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The resulting liquid mixture contains 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
-
The two isomers are separated. This can be achieved by:
-
Fractional Distillation: Under a vacuum of 140 mbar, 2,4-dichloro-5-fluorobenzonitrile has a boiling point of 170.3°C, while 2,6-dichloro-3-fluorobenzonitrile boils at 182.2°C.[4] This difference allows for their separation.
-
Crystallization: The 2,4-dichloro-5-fluorobenzonitrile can be selectively crystallized from the product mixture and separated by filtration.[4]
-
Expected Outcome: Isolation of 2,4-dichloro-5-fluorobenzonitrile with a purity of over 99%.[4]
Synthesis Workflow for 2,4-Dichloro-5-fluorobenzonitrile
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The benzonitrile group itself is a versatile pharmacophore and synthetic handle.
2,4-Dichloro-5-fluorobenzonitrile is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chlorine and fluorine substituents influence the electronic properties of the aromatic ring and can be involved in crucial binding interactions with biological targets or serve as sites for further chemical modification.
While specific signaling pathways directly modulated by 2,4-Dichloro-5-fluorobenzonitrile are not documented, as it is primarily an intermediate, the moieties it helps to construct are found in drugs targeting a wide range of biological systems. For instance, substituted benzonitriles are present in non-steroidal aromatase inhibitors for cancer therapy and in kinase inhibitors.
Logical Relationships in Drug Development
Safety and Handling
2,4-Dichloro-5-fluorobenzonitrile is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.
Conclusion
2,4-Dichloro-5-fluorobenzonitrile is a chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. This guide has provided essential data on its properties, a detailed synthesis protocol, and an overview of its role in drug discovery. Researchers and scientists can leverage this information to facilitate their work with this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-5-fluorobenzonitrile | C7H2Cl2FN | CID 2782753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2,4-Dichloro-5-fluorobenzonitrile, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
